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Compound of Interest

Compound Name: 5-chloro-1H-imidazole

Cat. No.: B020600

An In-depth Technical Guide to 5-chloro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chloro-1H-imidazole, a
heterocyclic organic compound of interest in medicinal chemistry and materials science. This
document details its chemical properties, synthesis, and known biological activities, with a
focus on providing structured data and methodologies for scientific professionals.

Core Chemical Properties

5-chloro-1H-imidazole is a substituted imidazole, a five-membered aromatic heterocycle with
two non-adjacent nitrogen atoms. The presence of a chlorine atom at the 5-position
significantly influences its chemical reactivity and potential biological activity.

Property Value

CAS Number 15965-31-8
Molecular Formula CsHsCINz

Molecular Weight 102.52 g/mol

IUPAC Name 5-chloro-1H-imidazole
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Synthesis and Reactivity

The synthesis of substituted imidazoles can be achieved through various methods, with the
Debus-Radziszewski reaction being a foundational method for the imidazole core. This involves
the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For chloro-
substituted imidazoles, chlorination of an imidazole precursor is a common strategy.

General Synthetic Workflow

While a specific, detailed protocol for the direct synthesis of 5-chloro-1H-imidazole is not
readily available in the public domain, a general workflow can be inferred from the synthesis of
related chloro-imidazole derivatives. This typically involves the formation of the imidazole ring
followed by a chlorination step.

Chlorinating Agent
(e.g., NCS, SOCIz)

Crude Product

Purified Product
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A generalized workflow for the synthesis of 5-chloro-1H-imidazole.

Reactivity
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The reactivity of 5-chloro-1H-imidazole is characterized by the imidazole ring and the chloro-
substituent. The chlorine atom can undergo nucleophilic substitution reactions, providing a
handle for further functionalization of the molecule. The imidazole ring itself can participate in
various organic reactions, including electrophilic substitution, although the presence of the
electron-withdrawing chlorine atom can influence the regioselectivity and reaction rates.

Biological and Pharmacological Profile

Imidazole derivatives are known to exhibit a wide range of biological activities, and the
introduction of a halogen atom can modulate this activity. While specific studies on the
biological activity of 5-chloro-1H-imidazole are limited, the broader class of chloro-imidazole
compounds has been investigated for various therapeutic applications.

Imidazole-containing compounds have been reported to possess a variety of biological
activities, including:

Antimicrobial

Antifungal

Anticancer

Anti-inflammatory

It is important to note that the specific biological activity and any associated signaling pathways
are highly dependent on the overall structure of the molecule, including other substituents that
may be present.

Experimental Protocols for Related Compounds

Detailed experimental protocols for the synthesis of the parent 5-chloro-1H-imidazole are not
extensively published. However, protocols for the synthesis of related derivatives provide
valuable insights into the methodologies that could be adapted.

Example Protocol: Synthesis of 2-Chloro-4,5-dimethyl-
1H-imidazole
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This two-step protocol for a related compound illustrates the general principles of imidazole

synthesis and subsequent chlorination.

Step 1: Synthesis of 4,5-dimethyl-1H-imidazol-2(3H)-one

In a round-bottom flask, dissolve diacetyl (2,3-butanedione) and urea in ethanol.
Add a catalytic amount of hydrochloric acid.
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to
induce crystallization.

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole

In a flame-dried round-bottom flask under an inert atmosphere, add the 4,5-dimethyl-1H-
imidazol-2(3H)-one precursor.

Add phosphorus oxychloride (POCIs) portion-wise at 0 °C.

Slowly warm the mixture to reflux and maintain the temperature, monitoring the reaction by
TLC.

After the reaction is complete, cool the mixture and carefully quench by pouring it over ice.
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
Extract the product with an organic solvent (e.g., dichloromethane).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by recrystallization or column chromatography.

Conclusion
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5-chloro-1H-imidazole is a foundational molecule within the broader class of halogenated
imidazoles. While detailed technical data and experimental protocols for this specific compound
are not as prevalent as for its more complex derivatives, its chemical properties and the known
reactivity of the imidazole scaffold suggest its potential as a versatile building block in the
synthesis of novel compounds with diverse applications in research and drug development.
Further investigation into the specific synthesis and biological profiling of 5-chloro-1H-
imidazole is warranted to fully elucidate its potential.

 To cite this document: BenchChem. [5-chloro-1H-imidazole CAS number and molecular
weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020600#5-chloro-1h-imidazole-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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